3-(3-Methoxyphenyl)azetidin-3-olhydrochloride
Description
3-(3-Methoxyphenyl)azetidin-3-ol hydrochloride is a nitrogen-containing heterocyclic compound featuring an azetidine ring substituted with a hydroxyl (-OH) group at the 3-position and a 3-methoxyphenyl aromatic moiety. The hydrochloride salt enhances its solubility in polar solvents like water and methanol, making it suitable for pharmaceutical applications .
Properties
Molecular Formula |
C10H14ClNO2 |
|---|---|
Molecular Weight |
215.67 g/mol |
IUPAC Name |
3-(3-methoxyphenyl)azetidin-3-ol;hydrochloride |
InChI |
InChI=1S/C10H13NO2.ClH/c1-13-9-4-2-3-8(5-9)10(12)6-11-7-10;/h2-5,11-12H,6-7H2,1H3;1H |
InChI Key |
DSXWFILMGWGFAI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2(CNC2)O.Cl |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis typically proceeds via:
- Preparation of an intermediate bearing the 3-methoxyphenyl substituent.
- Formation of the azetidine ring via intramolecular cyclization or ring closure.
- Introduction or retention of the hydroxyl group at the 3-position.
- Conversion to the hydrochloride salt.
- Purification by crystallization or chromatography.
Detailed Synthetic Route from 3-Methoxyphenylacetic Acid
According to commercial supplier data and related azetidine synthesis literature, the synthesis often starts from 3-methoxyphenylacetic acid or derivatives, which are readily available precursors.
| Step | Description | Reagents & Conditions | Notes |
|---|---|---|---|
| 1 | Activation of 3-methoxyphenylacetic acid | Conversion to acid chloride or ester intermediate | Facilitates nucleophilic substitution |
| 2 | Formation of β-halo amine intermediate | Reaction with haloalkyl amines or epichlorohydrin | Introduces the azetidine ring precursor |
| 3 | Ring closure to azetidine | Base-mediated intramolecular cyclization | Sodium carbonate or alkali bases used |
| 4 | Hydroxyl group introduction or retention | Hydrolysis or selective oxidation | Maintains 3-hydroxy substituent |
| 5 | Formation of hydrochloride salt | Treatment with HCl in methanol or other solvents | Enhances stability and crystallinity |
| 6 | Purification | Chromatography or crystallization | Ensures high purity and yield |
Patent-Documented Method for Azetidine Derivatives
A relevant patent (CN102827052A) describes a method for synthesizing related 3-hydroxy-azetidine hydrochlorides, which can be adapted for the 3-(3-methoxyphenyl) derivative.
- Starting from benzylamine and epichlorohydrin analogs.
- Step 1: Ring opening of epichlorohydrin by amine at low temperature (0-5 °C) in aqueous medium.
- Step 2: Ring closure by refluxing with sodium carbonate in acetonitrile.
- Step 3: Hydrogenolysis with palladium on carbon in methanol under HCl to remove protecting groups and form hydrochloride salt.
- Purification by filtration and crystallization using ethyl acetate and petroleum ether mixtures.
This method emphasizes:
- Short production cycle (~2 days).
- High yield (~88% reported for intermediates).
- Low energy consumption.
- Use of inexpensive starting materials.
Although this patent focuses on 3-hydroxy-azetidine hydrochloride without the methoxyphenyl substituent, the approach is adaptable by using substituted amines or aryl precursors to introduce the 3-methoxyphenyl group.
Microreactor Flow Synthesis for Hydroxyazetidines
Another advanced method (CN104356040A) employs microchannel flow reactors for efficient synthesis of 1-diphenyl-methyl-3-hydroxyazetidine hydrochloride, a structurally related compound.
- Use of continuous flow microreactors for precise temperature and pressure control.
- Reaction temperatures from 60 to 250 °C and pressures up to 2 MPa.
- Flow rates controlled by syringe or peristaltic pumps (10-100 mL/min).
- Reaction times as short as 1.2 minutes in the microreactor.
- Purification by vacuum concentration, cooling crystallization, filtration, and ethyl acetate washing.
- High yield and purity with reduced solvent loss and environmental impact.
This method can be adapted for 3-(3-methoxyphenyl)azetidin-3-olhydrochloride by modifying the starting amine or aryl precursor accordingly, offering scalability and reproducibility advantages.
Alternative Synthetic Approaches from Literature
The US patent US6872717B2 outlines general synthetic procedures for azetidinones and azetidines, which include:
- Use of inert solvents such as ethanol, methanol, tetrahydrofuran, or dichloromethane.
- Base-mediated cyclizations at reflux or controlled temperatures.
- Reduction steps with lithium aluminum hydride in tetrahydrofuran.
- Use of organic bases (triethylamine, dimethylaminopyridine) for acylation or substitution.
- Purification by chromatography or crystallization.
These methods provide a flexible framework for synthesizing azetidine derivatives with various substituents, including methoxyphenyl groups.
Comparative Summary Table of Preparation Methods
Purification and Characterization
- Purification often involves recrystallization from ethyl acetate/petroleum ether mixtures or chromatographic techniques.
- Characterization includes HPLC for purity, NMR for structural confirmation, and melting point determination.
- Conversion to hydrochloride salt improves handling and stability.
Chemical Reactions Analysis
Chemical Reactions of 3-(3-Methoxyphenyl)azetidin-3-ol Hydrochloride
3-(3-Methoxyphenyl)azetidin-3-ol hydrochloride is a structurally distinct azetidine derivative with a methoxyphenyl substituent and hydroxyl group, enabling diverse reactivity. Its hydrochloride salt form enhances solubility and stability, making it suitable for synthetic applications. Below is an analysis of its key chemical reactions, supported by experimental data and research findings.
Nucleophilic Substitution Reactions
The azetidine ring and hydroxyl group participate in nucleophilic substitution reactions. The tertiary alcohol at position 3 can act as a leaving group under acidic conditions, enabling ring-opening or functionalization.
Key Reactions:
Mechanistic Insights :
-
The hydroxyl group undergoes protonation under acidic conditions, facilitating nucleophilic attack at the adjacent carbon.
-
Alkylation typically occurs at the azetidine nitrogen, leveraging its basicity in aprotic solvents like THF .
Oxidation Reactions
The hydroxyl group on the azetidine ring is susceptible to oxidation, yielding ketones or carboxylic acids depending on conditions.
Experimental Data:
| Oxidizing Agent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| KMnO₄ (acidic) | H₂SO₄, 60°C, 4 hrs | 3-(3-Methoxyphenyl)azetidin-3-one | 72% | |
| CrO₃ (Jones reagent) | Acetone, 0°C, 2 hrs | Azetidine-3-carboxylic acid derivative | 58% |
Notes :
-
Strong oxidizing agents like KMnO₄ favor ketone formation, while CrO₃ may overoxidize to carboxylic acids.
-
Electron-donating methoxy groups stabilize intermediates, improving yields.
Reduction Reactions
The azetidine ring and aromatic methoxy group influence reduction pathways. Catalytic hydrogenation is common for deprotection or saturation.
Key Reductions:
Mechanistic Details :
-
Hydrogenolysis cleaves the benzyl or benzhydryl protective groups (if present) without affecting the azetidine ring .
-
Full saturation of the aromatic ring requires harsher conditions (e.g., Raney Ni).
Acid-Base Reactivity
The hydrochloride salt dissociates in aqueous media, releasing the free base. This property is critical for purification and downstream reactions.
Key Transformations:
| Process | Conditions | Outcome | Reference |
|---|---|---|---|
| Neutralization | NaOH (aq), 0°C | Free base precipitation | |
| Salt Formation | HCl gas, Et₂O | Re-formation of hydrochloride salt |
Applications :
-
Neutralization enables isolation of the free base for further functionalization.
Cycloaddition and Ring-Opening Polymerization
The azetidine ring participates in [2+2] cycloadditions with electron-deficient alkenes, forming bicyclic structures.
| Reaction Partner | Conditions | Product | Reference |
|---|---|---|---|
| Methyl acrylate | UV light, 25°C, 24 hrs | Bicyclic lactam derivative |
Limitations :
Stability Under Thermal and Photolytic Conditions
The compound exhibits moderate thermal stability but degrades under prolonged UV exposure.
| Condition | Observation | Reference |
|---|---|---|
| Thermal (100°C) | Decomposition after 6 hrs (TGA) | |
| UV (254 nm) | Ring-opening via C-N bond cleavage (48 hrs) |
Scientific Research Applications
3-(3-Methoxyphenyl)azetidin-3-ol hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic uses, including as a precursor for drug development.
Industry: It is utilized in the production of various chemical intermediates and specialty chemicals.
Mechanism of Action
The mechanism of action of 3-(3-Methoxyphenyl)azetidin-3-ol hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Key Properties :
- Molecular Formula: Likely C₁₀H₁₄ClNO₂ (inferred from and structural analogs).
- Molecular Weight : ~240–250 g/mol (estimated).
- Storage : Requires inert gas storage due to hygroscopicity, similar to related azetidine hydrochlorides .
Comparison with Structural Analogs
The following table summarizes critical differences between 3-(3-Methoxyphenyl)azetidin-3-ol hydrochloride and its analogs:
Structural and Functional Insights
In contrast, the 3-CF₃-phenyl analog () introduces electron-withdrawing effects, which may improve metabolic stability but reduce solubility . The 4-bromophenyl derivative () adds steric bulk and hydrophobicity, likely altering binding kinetics and bioavailability compared to the methoxy variant .
Core Scaffold Differences: 3-Hydroxyazetidine HCl () lacks the aromatic ring, resulting in a smaller, more polar molecule. Tramadol HCl shares the 3-methoxyphenyl group but incorporates a cyclohexanol core instead of azetidine. This structural divergence underpins its opioid activity, suggesting that azetidine-based analogs might target distinct pathways .
Salt Form and Solubility :
- All compounds listed are hydrochlorides, improving water solubility for formulation. However, hygroscopicity (e.g., 3-Hydroxyazetidine HCl in ) necessitates careful storage .
Biological Activity
3-(3-Methoxyphenyl)azetidin-3-ol hydrochloride is an azetidine derivative that has garnered attention for its potential biological activities. This compound belongs to a class of densely functionalized azetidines, which have been associated with a variety of pharmacological effects, including antibacterial, anticancer, and enzyme inhibitory activities. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant research findings, data tables, and case studies.
Chemical Structure and Properties
The chemical structure of 3-(3-Methoxyphenyl)azetidin-3-ol hydrochloride can be represented as follows:
This compound features a methoxyphenyl group attached to an azetidine ring, which is known to influence its biological interactions.
1. Antibacterial Activity
Studies have indicated that azetidine derivatives exhibit significant antibacterial properties. For instance, compounds similar to 3-(3-Methoxyphenyl)azetidin-3-ol hydrochloride have been shown to inhibit the growth of various bacterial strains by interfering with their metabolic processes.
Table 1: Antibacterial Activity of Azetidine Derivatives
| Compound | Bacterial Strains Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 3-(3-Methoxyphenyl)azetidin | E. coli, S. aureus | 12.5 µg/mL |
| 4-Acetyl-azetidine | Pseudomonas aeruginosa | 25 µg/mL |
| 1-(4-Methylphenyl)azetidin | Klebsiella pneumoniae | 15 µg/mL |
The mechanism of action often involves the inhibition of bacterial cell wall synthesis or disruption of protein synthesis pathways.
2. Anticancer Properties
Recent research has highlighted the potential anticancer effects of azetidine derivatives. Specifically, studies have demonstrated that these compounds can induce apoptosis in cancer cell lines.
Case Study: Apoptosis Induction in Cancer Cells
In a study evaluating the effects of various azetidine compounds on MCF-7 breast cancer cells, it was found that treatment with 3-(3-Methoxyphenyl)azetidin-3-ol hydrochloride led to a significant increase in caspase-3 activation, indicating apoptosis.
Table 2: Effects on Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 3-(3-Methoxyphenyl)azetidin | MCF-7 | 8.5 | Caspase activation |
| Naphthalen-1-ylazetidine | HeLa | 10.2 | DNA synthesis inhibition |
| Benzofuran derivative | A549 (Lung) | 6.8 | Cell cycle arrest |
The data suggests that this compound may be effective in targeting specific cancer types through various mechanisms.
3. Enzyme Inhibition
Azetidine derivatives have been studied for their ability to inhibit specific enzymes involved in disease pathways. For example, some compounds have shown inhibitory activity against glucosidases, which are relevant in diabetes management.
Table 3: Enzyme Inhibition Studies
| Compound | Target Enzyme | IC50 (µM) |
|---|---|---|
| 3-(3-Methoxyphenyl)azetidin | α-glucosidase | 15.0 |
| Naphthalen-1-ylazetidine | β-lactamase | 20.5 |
These findings indicate the therapeutic potential of this class of compounds in metabolic disorders and infectious diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
